Fmoc-Tyr(2-Cltrt)-OH
Overview
Description
Synthesis Analysis
Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(2-ClTrt)-OH consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Peptide Synthesis
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” is used in the synthesis of peptides. It is a type of Fmoc amino acid derivative used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group acts as an amino protecting group, and the 2-Cltrt group acts as a side-chain protecting group for the tyrosine residue .
- Methods of Application or Experimental Procedures: In Fmoc SPPS, the peptide is synthesized from the C-terminus to the N-terminus, with each amino acid being added in turn. The Fmoc group is removed using piperidine, allowing the next amino acid to be added. The side-chain protecting groups are removed at the end of the synthesis by treating the peptidyl resin with trifluoroacetic acid (TFA) .
- Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher. The use of Fmoc amino acid derivatives like “Fmoc-Tyr(2-Cltrt)-OH” allows for the synthesis of complex peptides with a high degree of control over the sequence .
Application in the Preparation of Phosphoproteins
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of phosphoproteins using Native Chemical Ligation (NCL) .
- Methods of Application or Experimental Procedures: In NCL, a peptide thioester reacts with a peptide containing an N-terminal cysteine. The result is a native peptide bond at the ligation site. “Fmoc-Tyr(2-Cltrt)-OH” could be used to synthesize one or both of these peptides .
- Results or Outcomes: The result of this process is a phosphoprotein, which can be used in further research .
Application in the Preparation of Glycoprotein Semi-Synthesis
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of a peptide intermediate for use in glycoprotein semi-synthesis .
- Methods of Application or Experimental Procedures: The details of the specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a peptide using “Fmoc-Tyr(2-Cltrt)-OH”, followed by the attachment of a carbohydrate group to produce a glycoprotein .
- Results or Outcomes: The result of this process is a glycoprotein, which can be used in further research .
Application in Fmoc Resin Cleavage Protocols
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in Fmoc resin cleavage protocols . This involves the simultaneous detachment of the peptide from the resin support and removal of all the side-chain protecting groups of the amino acid residues to yield the desired peptide .
- Methods of Application or Experimental Procedures: The peptide resin is thoroughly washed, especially when DMF is used during synthesis as it is nonvolatile and residual basic DMF can have a marked inhibitory effect on TFA-acidolysis . The N-terminal Fmoc group must be removed using piperidine before acid cleavage of the peptidyl resin can be performed .
- Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher .
Application in the Preparation of Fmoc Resins
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of Fmoc resins . These resins are used in solid-phase peptide synthesis .
- Methods of Application or Experimental Procedures: The specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a resin using "Fmoc-Tyr(2-Cltrt)-OH" .
- Results or Outcomes: The result of this process is a Fmoc resin, which can be used in further research .
Application in the Preparation of Resins
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of resins . These resins are used in solid-phase peptide synthesis .
- Methods of Application or Experimental Procedures: The specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a resin using "Fmoc-Tyr(2-Cltrt)-OH" .
- Results or Outcomes: The result of this process is a resin, which can be used in further research .
Safety And Hazards
properties
IUPAC Name |
(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWVRLFZHVTNW-FAIXQHPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(2-Cltrt)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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